3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
The compound “3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Pansare and coworkers introduced a one-pot three-component synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazolidine ring, a chlorophenyl group, a dimethoxybenzylidene group, and an oxoethyl group .Chemical Reactions Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .Safety and Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity. These data provide useful information for designing next-generation drug candidates. Developing multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5S/c1-26-15-8-5-13(17(10-15)27-2)9-18-19(24)22(20(25)28-18)11-16(23)12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3/b18-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPVVVMVYGKHGO-NVMNQCDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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